molecular formula C13H12FN3O3 B1248281 N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide

N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B1248281
M. Wt: 277.25 g/mol
InChI Key: VAGPQSSGJRPPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 5-fluoro-2-methoxybenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with guanidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(diaminomethylidene)-5-(5-chloro-2-methoxyphenyl)furan-2-carboxamide
  • N-(diaminomethylidene)-5-(5-bromo-2-methoxyphenyl)furan-2-carboxamide
  • N-(diaminomethylidene)-5-(5-iodo-2-methoxyphenyl)furan-2-carboxamide

Uniqueness

N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs .

Properties

Molecular Formula

C13H12FN3O3

Molecular Weight

277.25 g/mol

IUPAC Name

N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H12FN3O3/c1-19-9-3-2-7(14)6-8(9)10-4-5-11(20-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18)

InChI Key

VAGPQSSGJRPPGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N

Synonyms

(5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl)guanidine
KR-32560

Origin of Product

United States

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